molecular formula C19H41NO3 B13152967 (3S,4R)-3-methoxy-1-(nonylamino)nonane-2,4-diol CAS No. 915951-45-0

(3S,4R)-3-methoxy-1-(nonylamino)nonane-2,4-diol

Cat. No.: B13152967
CAS No.: 915951-45-0
M. Wt: 331.5 g/mol
InChI Key: FOZJFCFVXVHITR-KGNCLDLBSA-N
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Description

(3S,4R)-3-methoxy-1-(nonylamino)nonane-2,4-diol is a chiral compound with a complex structure It features a methoxy group, a nonylamino group, and two hydroxyl groups on a nonane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-3-methoxy-1-(nonylamino)nonane-2,4-diol typically involves multiple steps, including the protection and deprotection of functional groups, as well as stereoselective reactions to ensure the correct chiral configuration. Common synthetic routes may include:

    Starting Material Preparation: The synthesis begins with the preparation of the nonane backbone, which can be achieved through various organic synthesis techniques.

    Functional Group Introduction: Methoxy and nonylamino groups are introduced through nucleophilic substitution reactions.

    Chiral Centers Formation: The stereoselective introduction of hydroxyl groups at the 2 and 4 positions is crucial. This can be achieved using chiral catalysts or chiral auxiliaries.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-3-methoxy-1-(nonylamino)nonane-2,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohols or amines.

    Substitution: The methoxy and nonylamino groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) in anhydrous solvents.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohols or amines.

Scientific Research Applications

(3S,4R)-3-methoxy-1-(nonylamino)nonane-2,4-diol has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers or surfactants.

Mechanism of Action

The mechanism by which (3S,4R)-3-methoxy-1-(nonylamino)nonane-2,4-diol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4R)-3-methoxy-1-(nonylamino)nonane-2,4-diol is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties. Its longer carbon chain and the presence of both methoxy and nonylamino groups differentiate it from simpler analogs like (3S,4R)-hexane-3,4-diol.

Properties

CAS No.

915951-45-0

Molecular Formula

C19H41NO3

Molecular Weight

331.5 g/mol

IUPAC Name

(3S,4R)-3-methoxy-1-(nonylamino)nonane-2,4-diol

InChI

InChI=1S/C19H41NO3/c1-4-6-8-9-10-11-13-15-20-16-18(22)19(23-3)17(21)14-12-7-5-2/h17-22H,4-16H2,1-3H3/t17-,18?,19+/m1/s1

InChI Key

FOZJFCFVXVHITR-KGNCLDLBSA-N

Isomeric SMILES

CCCCCCCCCNCC([C@H]([C@@H](CCCCC)O)OC)O

Canonical SMILES

CCCCCCCCCNCC(C(C(CCCCC)O)OC)O

Origin of Product

United States

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